

# What is Amlodipine-d4 and its chemical structure

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Compound of Interest		
Compound Name:	Amlodipine-d4	
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An In-depth Technical Guide to Amlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amlodipine-d4 is the deuterium-labeled analog of Amlodipine, a widely prescribed dihydropyridine calcium channel blocker.[1][2] Amlodipine is a cornerstone therapy for hypertension (high blood pressure) and angina (chest pain) due to its ability to relax vascular smooth muscle, leading to vasodilation.[3][4][5] It functions by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[4][6]

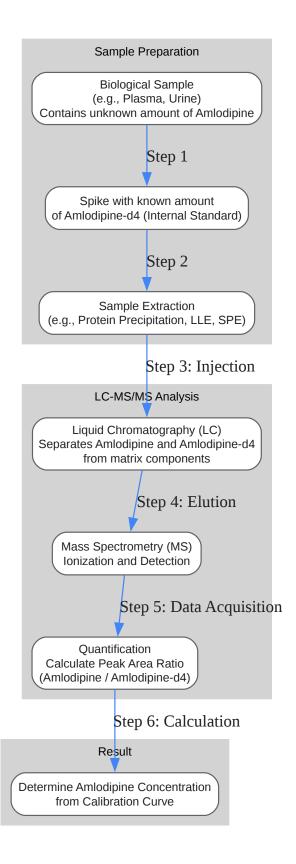
While pharmacologically similar to its parent compound, **Amlodipine-d4** is not intended for human or veterinary use.[6] Its primary and critical role is in analytical and pharmacokinetic research.[7][8] The incorporation of four deuterium atoms on the ethoxy side chain creates a stable, heavier isotopologue of the drug. This mass difference is fundamental to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatographymass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][6][9] The use of **Amlodipine-d4** significantly enhances the accuracy, precision, and reliability of quantifying Amlodipine concentrations in biological matrices, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[7][8]



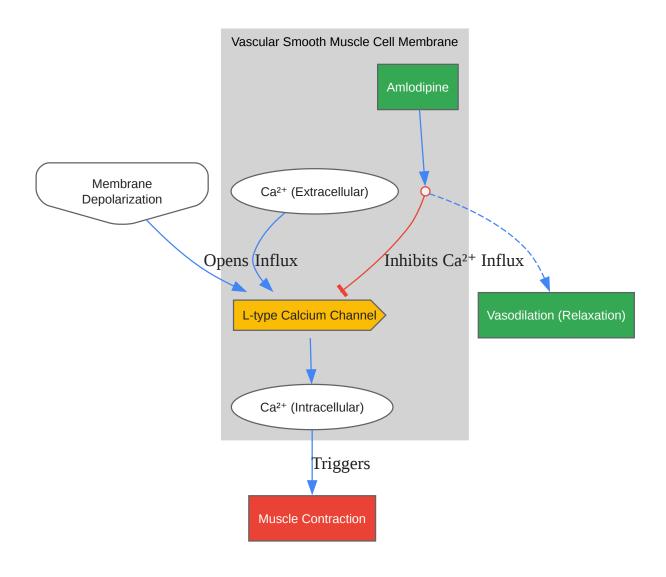
## **Chemical Structure and Properties**

**Amlodipine-d4** is structurally identical to Amlodipine, with the exception of four hydrogen atoms being replaced by deuterium atoms on the terminal ethyl group of the aminoethoxy side chain. This substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by a mass spectrometer, without significantly altering its chemical and physical behavior during sample extraction and chromatographic separation.









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